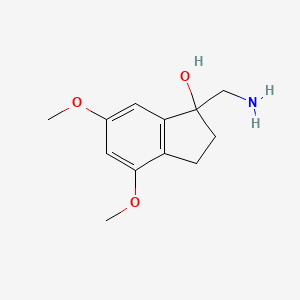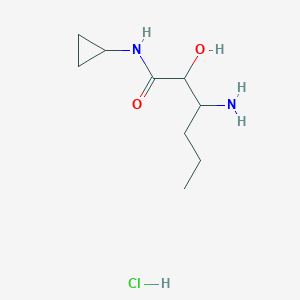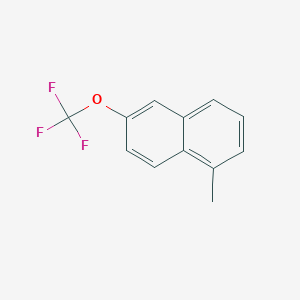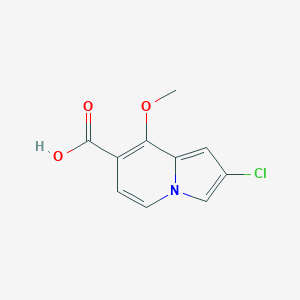![molecular formula C13H7NO3 B11884095 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid: is a heterocyclic compound characterized by its unique structure, which includes an indeno-pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole derivative, the compound can be synthesized through a series of reactions involving oxidation, cyclization, and functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development, particularly in the treatment of diseases such as cancer and infections .
Industry: In industry, the compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in materials science, including the creation of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- 9-Oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- 4-Nitro-9-phenyl-1H-indeno[2,1-c]pyridine
- 9-Hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine
Comparison: Compared to these similar compounds, 9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This makes it particularly versatile for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C13H7NO3 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
9-oxoindeno[2,1-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H7NO3/c15-12-10-5-7(13(16)17)1-2-8(10)9-3-4-14-6-11(9)12/h1-6H,(H,16,17) |
Clave InChI |
NXRLMBSRVNAYTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)

![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)


![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)



